molecular formula C13H8Cl2N2O2S2 B2483743 2,5-dichloro-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 476643-17-1

2,5-dichloro-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2483743
CAS RN: 476643-17-1
M. Wt: 359.24
InChI Key: UKXWRCJOWBTNJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves cyclization reactions, condensation with acetic anhydride, and reactions with thioamides or thioureas under specific conditions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a typical process involving cyclization of thioamide with 2-chloroacetoacetate, yielding significant process efficiency (Tang Li-jua, 2015). Similar methodologies could potentially be adapted for the synthesis of the target compound, with the selection of appropriate precursors and reaction conditions tailored to its specific structural requirements.

Molecular Structure Analysis

Crystal structure and molecular analysis provide insights into the arrangement, bonding, and spatial configuration of atoms within a compound. For related compounds, single crystal X-ray diffraction studies have been pivotal in determining the crystal structure, showcasing how molecules crystallize in specific systems and how intermolecular hydrogen bond interactions stabilize the structure. For example, analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide reveals its crystallization in the triclinic system and the role of hydrogen bond interactions (M. Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The reactivity of similar compounds is influenced by their functional groups, leading to various chemical reactions such as acetylation, cyclization, and condensation. For instance, the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione through condensation and subsequent reactions showcases the compound's chemical behavior (Kristin A. Milinkevich et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. Although specific data for the target compound are not available, studies on similar compounds provide a foundation for predicting its physical characteristics based on structural analogies.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for both synthetic applications and understanding the compound's interactions at the molecular level. The synthesis and characterization of related compounds, including their antimicrobial evaluation and docking studies, suggest a framework for assessing the chemical properties of the target compound (Sailaja Rani Talupur et al., 2021).

Scientific Research Applications

Thiophene Analogues in Carcinogenicity Studies

Thiophene Carcinogenicity Evaluation : Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. This study aimed to understand whether the substitution of aromatic rings with thiophene could retain biological activity, including carcinogenic potential. The compounds showed activity consistent with their known chemistry in vitro, indicating potential carcinogenicity but also casting doubt on their capability to elicit tumors in vivo (Ashby et al., 1978).

Antitubercular Activity of Thiazole Derivatives

Thiazole Derivatives Against Tuberculosis : Modification of isoniazid (INH) structures, including thiazole derivatives, has shown significant in vitro anti-tubercular activity against various mycobacteria strains. These modifications enhance the efficacy compared to INH, particularly against INH-resistant non-tuberculous mycobacteria. This research highlights the potential for designing new anti-TB compounds based on thiazole scaffolds (Asif, 2014).

Imidazole Derivatives and Antitumor Activity

Imidazole in Antitumor Research : Derivatives of imidazole, including those with anticancer properties, have been extensively reviewed. This includes compounds that have passed preclinical testing stages, illustrating the broad application of imidazole derivatives in searching for new antitumor drugs and understanding their diverse biological properties (Iradyan et al., 2009).

Pharmacological Applications of 2,4‐Thiazolidinediones

2,4‐Thiazolidinediones as Antimicrobial and Anticancer Agents : The review discusses the development of 2,4‐thiazolidinedione (TZD) derivatives as antimicrobial, anticancer, and antidiabetic agents. It highlights the structural modification opportunities at the TZD nucleus for developing a wide range of lead molecules against various clinical disorders, emphasizing the importance of substitutions at N‐3 and C‐5 for enhancing pharmacological activities (Singh et al., 2022).

DNA Binding Properties of Hoechst Analogues

Hoechst Analogues in DNA Staining and Protection : Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded DNA, have been widely used as fluorescent DNA stains. Besides staining, these compounds have applications as radioprotectors and topoisomerase inhibitors, serving as a foundation for drug design based on DNA sequence recognition and binding (Issar & Kakkar, 2013).

properties

IUPAC Name

2,5-dichloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c1-6-2-3-9(19-6)8-5-20-13(16-8)17-12(18)7-4-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXWRCJOWBTNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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